4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid
Description
4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid (abbreviated as btbaH₄ in MOF literature) is a tetracarboxylate ligand with a rigid, conjugated backbone. Its structure consists of a central 1,1'-biphenyl core functionalized at the 3,3',5,5' positions with ethynylene-linked benzoic acid groups. This design confers high symmetry and porosity when integrated into metal-organic frameworks (MOFs), particularly with zirconium clusters .


Synthesis:
The synthesis involves a two-step process:
Sonogashira coupling: 3,3',5,5'-tetrabromo-1,1'-biphenyl reacts with ethyl 4-ethynylbenzoate using bis(triphenylphosphine)palladium(II) dichloride and copper iodide as catalysts, yielding tetraethyl ester intermediates .
Ester hydrolysis: The ester groups are cleaved using aqueous KOH in THF, producing the final tetracarboxylic acid .
Applications:
btbaH₄ is pivotal in constructing MOFs with ultrahigh surface areas (>3000 m²/g) and exceptional thermal/chemical stability, making it suitable for gas storage (e.g., CO₂, H₂), catalysis, and environmental remediation .
Properties
IUPAC Name |
4-[2-[3-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]-5-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H26O8/c49-45(50)39-17-9-31(10-18-39)1-5-35-25-36(6-2-32-11-19-40(20-12-32)46(51)52)28-43(27-35)44-29-37(7-3-33-13-21-41(22-14-33)47(53)54)26-38(30-44)8-4-34-15-23-42(24-16-34)48(55)56/h9-30H,(H,49,50)(H,51,52)(H,53,54)(H,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWAJJAMCRZUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O)C#CC6=CC=C(C=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid is a complex organic compound known for its potential applications in materials science and biomedicine. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a tetrabenzoic acid structure linked by a biphenyl tetrayl group with ethyne linkers. Its molecular formula is C42H28O4, and it has a molecular weight of approximately 644.66 g/mol. The structure can be visualized as follows:
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates several potential areas of interest:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of biphenyl tetracarboxylic acids have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes.
Antioxidant Properties
Compounds with multiple aromatic rings and carboxylic acid groups can act as antioxidants. The electron-rich nature of the biphenyl moiety allows for scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases.
Cellular Interaction
Studies indicate that similar compounds can interact with cellular membranes and proteins, potentially leading to altered cell signaling pathways. This interaction may be leveraged for drug delivery systems or as therapeutic agents targeting specific cellular processes.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various biphenyl derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with higher degrees of substitution on the benzene rings exhibited enhanced antibacterial activity. The tested compound's structure suggests it may possess similar properties.
| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| 4,4'-Dihydroxybiphenyl | 15 | 18 |
| 4,4',4'',4'''-Tetrabenzoic Acid | 14 | 16 |
Case Study 2: Antioxidant Activity Assessment
The antioxidant capacity was measured using the DPPH radical scavenging assay. The results showed that compounds with multiple hydroxyl groups significantly reduced DPPH concentration.
| Compound | IC50 (µg/mL) |
|---|---|
| Control | 50 |
| 4,4'-Dihydroxybiphenyl | 30 |
| 4,4',4'',4'''-Tetrabenzoic Acid | 35 |
The proposed mechanism for the biological activity of this compound includes:
- Membrane Disruption : The hydrophobic regions may integrate into lipid bilayers, compromising membrane integrity.
- Radical Scavenging : The presence of hydroxyl groups allows for electron donation to free radicals.
- Enzyme Inhibition : Structural similarity to natural substrates may allow for competitive inhibition of key enzymes in microbial metabolism.
Scientific Research Applications
Structural Properties
The compound features a tetrabenzoic acid core connected via biphenyl and ethyne linkages. Its molecular formula is C42H28O4, with a molecular weight of approximately 616.66 g/mol. The intricate structure allows for versatile interactions with other chemical species, making it suitable for various applications.
Materials Science
One of the primary applications of this compound is in the development of advanced materials. Its structural characteristics enable it to function as a linker in metal-organic frameworks (MOFs), which are crucial for gas storage and separation technologies.
| Application | Description |
|---|---|
| Gas Storage | Utilized in MOFs for methane (CH₄) storage due to its high surface area and porosity. |
| Separation | Effective in separating ethylene (C₂H₄) from ethane (C₂H₆), enhancing efficiency in petrochemical processes. |
Medicinal Chemistry
In medicinal chemistry, the compound has been investigated for its potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
- Case Study : Research indicates that derivatives of tetrabenzoic acids exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes. This suggests that modifications to the structure could yield compounds with therapeutic benefits against conditions like arthritis.
Nanotechnology
The compound's unique electronic properties make it suitable for applications in nanotechnology, particularly in the fabrication of nanoscale devices.
| Nanotechnology Application | Details |
|---|---|
| Organic Photovoltaics | Acts as an electron donor material in organic solar cells, improving energy conversion efficiency. |
| Sensors | Used in the development of chemical sensors due to its sensitivity to various analytes. |
Comprehensive Data Tables
| Derivative | Application |
|---|---|
| 3-Methyl-4-benzoylbenzoic acid | Antitumor activity |
| Tetrakis(ethyne) derivative | Enhanced gas adsorption properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following tetracarboxylate ligands are structurally or functionally analogous to btbaH₄. Key differences arise from their core aromatic systems, linker flexibility, and resulting MOF properties.
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid (pteb)
- Core Structure : Pyrene (four fused benzene rings) replaces biphenyl, extending π-conjugation and enhancing luminescent properties .
- MOF Performance :
| Property | btbaH₄ MOF | pteb MOF |
|---|---|---|
| Surface Area (m²/g) | 3000–3500 | 2500–2800 |
| Pore Volume (cm³/g) | 1.8–2.0 | 1.5–1.7 |
| Thermal Stability (°C) | >500 | ~450 |
4,4',4'',4'''-(1,4-Phenylenebis(pyridine-4,2,6-triyl))tetrabenzoic acid (H₄PBPTA)
- Core Structure: Incorporates pyridine rings and a central benzene, introducing N-donor sites for selective catalysis .
- MOF Performance :
4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid
- Core Structure : Benzene replaces biphenyl, reducing symmetry and pore uniformity .
- MOF Performance :
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrabenzoic acid
- Structural Note: Similar to pteb but lacks ethynylene spacers, reducing linker length and porosity .
- Applications : Primarily used in photodynamic therapy due to strong UV absorption, unlike btbaH₄’s focus on gas storage .
Critical Analysis of Research Findings
- Thermal Stability : Zr-btba MOFs retain crystallinity up to 500°C, outperforming most analogues. This stems from robust Zr₆ clusters and reversible μ₃-OH rearrangement .
- Functional Versatility : btbaH₄’s biphenyl core balances porosity and stability, whereas pyrene-based ligands trade surface area for optical properties .
- Catalytic Edge : H₄PBPTA’s nitrogen sites offer unique advantages in catalysis, though btbaH₄ remains preferred for high-capacity gas storage .
Data Tables
Table 1: Structural and Performance Comparison of Tetracarboxylate Ligands
Preparation Methods
Step 1: Tetraethyl Ester Intermediate Formation
A mixture of 3,3',5,5'-tetrabromo-1,1'-biphenyl (4.0 g, 8.51 mmol), ethyl 4-ethynylbenzoate (8.0 g, 45.9 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.604 g, 0.86 mmol), copper iodide (0.320 g, 1.68 mmol), and triphenylphosphine (0.44 g, 1.68 mmol) in triethylamine (200 mL) is heated at 60°C under nitrogen for 48 hours. The reaction progress is monitored by TLC, with quenching via water addition precipitating the crude product. Purification via column chromatography (0–4% ethyl acetate/chloroform) yields the tetraethyl ester as a white solid (2.73 g, 38%).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (0.86 mmol) |
| Solvent | Triethylamine |
| Temperature | 60°C |
| Reaction Time | 48 hours |
| Yield | 38% |
¹H NMR (CDCl₃, 400 MHz) confirms the structure: δ 8.06 (8H, d, J=8.6 Hz, Ar–H), 7.80 (4H, s, Ar–H), 7.77 (2H, s, Ar–H), 7.62 (8H, d, J=8.6 Hz, Ar–H), 4.40 (8H, q, J=7.1 Hz, CH₂), 1.41 (12H, t, J=7.1 Hz, CH₃).
Step 2: Hydrolysis to Tetracarboxylic Acid
The tetraethyl ester (2.50 g, 2.97 mmol) is suspended in THF (84 mL) and water (28 mL) with potassium hydroxide (1.40 g, 25.0 mmol) and heated at 60°C for 72 hours. Acidification with HCl (pH <2) precipitates btbaH₄ , which is filtered, washed, and dried (1.93 g, 85%).
Hydrolysis Conditions:
| Parameter | Value |
|---|---|
| Base | KOH (25.0 mmol) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 60°C |
| Reaction Time | 72 hours |
| Yield | 85% |
¹H NMR (DMSO-d₆, 400 MHz): δ 13.22 (4H, br s, CO₂H), 8.15 (4H, d, J=1.4 Hz, Ar–H), 8.01 (8H, d, J=8.5 Hz, Ar–H), 7.87 (2H, t, J=1.4 Hz, Ar–H), 7.74 (8H, d, J=8.5 Hz, Ar–H). Elemental analysis aligns with the hydrated formula C₄₈H₂₆O₈·2H₂O (Calcd: C 75.19%, H 3.94%; Found: C 75.11%, H 3.67%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Triethylamine serves as both solvent and base, simplifying the reaction setup. Lower temperatures (40°C) resulted in incomplete conversion after 72 hours, while higher temperatures (80°C) led to side products from alkyne oligomerization.
Comparative Analysis with Related Syntheses
While btbaH₄ relies on Sonogashira coupling, analogous biphenyl derivatives (e.g., 4,4'-biphenyldicarboxylic acid) employ reductive coupling using CuI/piperazine/KOH in polyethylene glycol 400. This method achieves 82% yield but requires esterification/oxidation steps, making it less direct. For btbaH₄ , the two-step approach balances scalability and purity, albeit with moderate initial coupling yields.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Elemental analysis and HPLC (99.2% purity) validate the absence of residual catalysts or by-products.
Industrial Scalability Considerations
The use of column chromatography in Step 1 poses challenges for large-scale production. Alternatives like recrystallization (as in Step 2) or solvent extraction could reduce costs. Additionally, replacing Pd(PPh₃)₂Cl₂ with heterogeneous palladium catalysts may enhance recyclability .
Q & A
Q. What established synthetic routes exist for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via three primary routes, with yields highly dependent on solvent systems and catalysts:
- Route 1 : Acetic acid-mediated coupling (41% yield).
- Route 2 : Methyl propionimidate as a solvent (27% yield).
- Route 3 : THF/MeOH/H₂O with NaOH (83% yield) .
| Route | Solvent System | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acetic acid | Ambient temperature | 41 |
| 2 | Methyl propionimidate | Reflux, 24 hrs | 27 |
| 3 | THF/MeOH/H₂O + NaOH | Sonication, 12 hrs | 83 |
Optimization Tips : Higher yields in Route 3 are attributed to improved solubility of intermediates in THF/MeOH and efficient deprotonation by NaOH.
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving the rigid biphenyl-ethyne framework. For insoluble derivatives, FTIR and solid-state NMR can confirm carboxylate stretching (~1680–1720 cm⁻¹) and aromatic proton environments .
- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (using C18 columns) verify molecular weight and purity (>98%) .
Q. What are the solubility and stability profiles under varying conditions?
- Solubility : Limited solubility in polar aprotic solvents (e.g., DMF, DMSO) due to extended π-conjugation. Acidic conditions (pH < 3) enhance solubility via carboxylate protonation .
- Stability : Degrades under prolonged UV exposure (λ > 300 nm). Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent carboxyl group oxidation .
Advanced Research Questions
Q. How does this compound function in metal-organic framework (MOF) design, and what structural factors dictate porosity?
The tetrabenzoic acid groups act as 4-connected linkers, coordinating with metal clusters (e.g., Zr₆ or Cu₂) to form 3D frameworks. Key considerations:
Q. How can computational modeling predict electronic and adsorption properties?
Q. How to resolve contradictions in experimental data (e.g., conflicting yields or adsorption capacities)?
- Case Study : Route 2 yields (27% vs. 41% in Route 1) may stem from incomplete Sonogashira coupling. Validate via ¹H NMR to detect residual alkyne protons .
- Adsorption Discrepancies : Differences in BET surface areas (e.g., 1,200 vs. 2,500 m²/g) often arise from solvent removal efficiency. Use in situ PXRD to confirm framework integrity post-activation .
Q. What strategies improve catalytic or sensing applications of derivatives?
Q. Data Contradiction Analysis Table
| Observation | Possible Cause | Resolution Method |
|---|---|---|
| Low yield in Route 2 | Incomplete deprotection | Monitor reaction via TLC/FTIR |
| Variable CO₂ uptake in MOFs | Incomplete solvent removal | Use SC-CO₂ activation |
| Discrepant fluorescence spectra | Aggregation-induced quenching | Dilute samples (<1 mM) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
